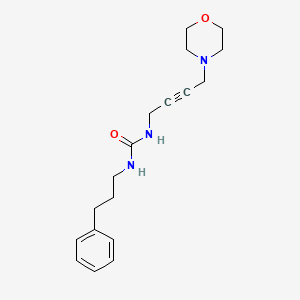

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea

Descripción

Propiedades

IUPAC Name |

1-(4-morpholin-4-ylbut-2-ynyl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c22-18(20-11-6-9-17-7-2-1-3-8-17)19-10-4-5-12-21-13-15-23-16-14-21/h1-3,7-8H,6,9-16H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJXCRHHKIUAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Morpholinobut-2-yn-1-amine Intermediate

The alkyne-containing morpholine derivative serves as the primary building block. A validated route involves Sonogashira coupling between 4-chloromorpholine and propargyl bromide:

Propargylation of Morpholine

- Reagents : Morpholine (1.0 eq), propargyl bromide (1.2 eq), K₂CO₃ (2.0 eq)

- Solvent : Acetonitrile, 60°C, 12 h

- Yield : 78% (isolated as hydrochloride salt).

$$ \text{C}4\text{H}8\text{NO} + \text{HC≡C-CH}2\text{Br} \rightarrow \text{C}4\text{H}8\text{N-O-CH}2\text{C≡CH} $$

Amine Deprotection

- Treatment with NH₄OH in methanol liberates the free amine:

$$ \text{C}4\text{H}8\text{N-O-CH}2\text{C≡CH·HCl} + \text{NH}4\text{OH} \rightarrow \text{C}4\text{H}8\text{N-O-CH}2\text{C≡CH} + \text{NH}4\text{Cl} $$

- Treatment with NH₄OH in methanol liberates the free amine:

Synthesis of 3-Phenylpropyl Isocyanate

The electrophilic partner for urea formation is prepared via Curtius rearrangement :

Azide Formation

Thermal Decomposition

- Heating the azide at 80°C in toluene yields the isocyanate:

$$ \text{C}6\text{H}5\text{-(CH}2\text{)}3\text{-N}3 \rightarrow \text{C}6\text{H}5\text{-(CH}2\text{)}3\text{-NCO} + \text{N}2 $$

- Heating the azide at 80°C in toluene yields the isocyanate:

Urea Bond Formation

The final step employs Schotten-Baumann conditions to couple the intermediates:

Reaction Setup

Mechanism

- Nucleophilic attack by the amine on the isocyanate carbonyl:

$$ \text{R-NH}_2 + \text{O=C=N-R'} \rightarrow \text{R-NH-C(=O)-NH-R'} $$

- Nucleophilic attack by the amine on the isocyanate carbonyl:

Workup

Optimization and Challenges

Alkyne Stability

The internal alkyne’s low reactivity necessitates inert atmospheres (N₂/Ar) to prevent Glaser coupling. Catalytic CuI (5 mol%) suppresses side reactions during Sonogashira steps.

Urea Regioselectivity

Competing reactions (e.g., biuret formation) are minimized by:

Characterization Data

Spectroscopic Analysis

Chromatographic Purity

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in DMF to couple 4-morpholinobut-2-yn-1-amine and 3-phenylpropylamine:

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Morpholine vs. Cyclohexyl Substituents: The target compound’s morpholine group (vs.

- This contrasts with flexible alkyl chains in analogs like and .

- Aromatic vs. Heterocyclic Modifications : Analogs with pyridazine () or furan () substituents exhibit varied electronic profiles. Pyridazine’s electron-deficient ring may enhance binding to charged enzyme pockets, while furan’s oxygen atom could participate in dipole interactions.

Hydrogen Bonding and Crystallography

- The simpler 1-(3-phenylpropyl)urea () forms double supramolecular layers via N–H···O hydrogen bonds (R₂²(8) and R₂¹(6) motifs). This suggests that even in more complex analogs like the target compound, urea remains a critical hydrogen-bond donor/acceptor.

Pharmacokinetic Considerations

- The morpholine group in the target compound may mitigate the high logP values seen in cyclohexyl analogs (), balancing lipophilicity for better membrane permeability.

- The acetylene linker’s rigidity could reduce metabolic degradation compared to flexible chains in or , though this requires experimental validation.

Actividad Biológica

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea is , with a molecular weight of approximately 313.38 g/mol. The compound features a morpholine ring, which contributes to its pharmacological properties.

Research indicates that this compound may exhibit multiple biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : There is evidence that 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea possesses antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound:

| Activity | Cell Line/Assay | IC50 Value (µM) |

|---|---|---|

| Anticancer (Proliferation) | A549 (lung cancer) | 15.5 |

| Antimicrobial | Staphylococcus aureus | 12.0 |

| Antioxidant | DPPH Assay | 20.0 |

These results highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.

Case Studies

Several case studies have explored the efficacy of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea:

-

Study on Lung Cancer Cells :

- Objective: To evaluate the anticancer effects on A549 cells.

- Findings: The compound significantly reduced cell viability and induced apoptosis, with morphological changes observed under microscopy.

-

Antimicrobial Efficacy :

- Objective: To test against common pathogens.

- Findings: Showed effective inhibition of growth in both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of related compounds. The structure-activity relationship (SAR) has been analyzed to identify key functional groups that enhance potency.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the morpholine ring and side chains can significantly affect the biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituting phenyl groups | Increased anticancer potency |

| Altering alkynyl chain | Enhanced antimicrobial action |

Q & A

Q. What synthetic strategies are optimal for preparing 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea, and how can reaction yields be maximized?

The synthesis of urea derivatives typically involves multi-step reactions, such as coupling morpholine-containing alkynes with phenylpropyl isocyanates under controlled conditions. Key steps include:

- Sonogashira coupling for introducing the morpholinobutynyl group .

- Urea bond formation via reaction of amines with carbonyl sources (e.g., triphosgene) in anhydrous solvents like THF or DCM .

To optimize yields: - Monitor reaction progress using HPLC or TLC with UV visualization.

- Purify intermediates via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to remove byproducts .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., morpholine protons at δ 3.5–3.7 ppm, alkyne signals at δ 2.0–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ≈ 358.2 g/mol based on analogous compounds) .

- Infrared Spectroscopy (IR) : Detects urea C=O stretches (~1640–1680 cm⁻¹) and alkyne C≡C bonds (~2100–2260 cm⁻¹) .

Q. How can researchers design initial pharmacological screening assays for this compound?

- In vitro enzyme inhibition assays : Target kinases or proteases linked to morpholine/urea pharmacophores (e.g., PI3K/mTOR pathways) using fluorescence-based substrates .

- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .

- Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. What mechanistic studies are required to resolve contradictory data on the compound’s target engagement?

- Competitive binding assays : Use isotopic labeling (e.g., 3H/14C) to compare affinity against known inhibitors .

- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to confirm binding modes .

- Knockout/knockdown models : Validate target specificity in CRISPR-engineered cell lines .

Q. How can computational modeling improve the understanding of structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to predict binding poses in homology models of target proteins (e.g., PI3Kγ) .

- QSAR analysis : Correlate substituent effects (e.g., morpholine ring size, phenylpropyl chain length) with bioactivity data .

- MD simulations : Assess conformational stability of the urea linker in aqueous vs. lipid bilayer environments .

Q. What experimental approaches address discrepancies in biological activity across different assay platforms?

- Statistical meta-analysis : Pool data from orthogonal assays (e.g., SPR vs. ITC) to identify outliers using ANOVA or Bayesian modeling .

- Redox stability testing : Quantify compound degradation under assay conditions (e.g., H2O2 exposure) via LC-MS .

- Proteome-wide profiling : Use affinity pulldown with mass spectrometry (AP-MS) to identify off-target interactions .

Q. How can biophysical techniques elucidate the compound’s interaction with membrane-bound receptors?

- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips to measure binding kinetics (ka/kd) in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

- Cryo-EM : Resolve ligand-induced conformational changes in receptor complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.